Quinoline-4,8-diol chemical properties and synthesis
Quinoline-4,8-diol chemical properties and synthesis
An In-Depth Technical Guide to Quinoline-4,8-diol: Properties, Synthesis, and Applications in Drug Discovery
Abstract
Quinoline-4,8-diol, a significant dihydroxyquinoline, stands as a molecule of considerable interest to the scientific community. It is recognized not only as a human and mouse metabolite but also as a versatile chemical scaffold for the synthesis of novel therapeutic agents.[1] The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous drugs with a wide array of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[2][3][4] This guide provides a comprehensive technical overview of Quinoline-4,8-diol, detailing its chemical and physical properties, authoritative synthetic protocols, and its pivotal role as a building block in drug development for researchers and scientists in the field.
Chapter 1: Molecular Profile and Physicochemical Properties
Quinoline-4,8-diol belongs to the hydroxyquinolone class of organic compounds.[5] Its structure consists of a benzene ring fused to a pyridine ring, with hydroxyl groups substituted at the 4 and 8 positions. A crucial aspect of its chemistry is the existence of keto-enol tautomerism, where it is in equilibrium with its 8-hydroxy-1H-quinolin-4-one form.[1] This tautomerism influences its reactivity and biological interactions.
Caption: Keto-enol tautomerism of Quinoline-4,8-diol.
Physicochemical Data
The fundamental properties of Quinoline-4,8-diol are summarized below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | PubChem[1] |
| Molecular Weight | 161.16 g/mol | PubChem[1] |
| IUPAC Name | 8-hydroxy-1H-quinolin-4-one | PubChem[1] |
| CAS Number | 14959-84-3 | PubChem[1] |
| Melting Point | 321 °C | LookChem[6] |
| Boiling Point | 322.2 °C at 760 mmHg | LookChem[6] |
| Density | 1.337 g/cm³ | LookChem[6] |
| XLogP3 | 1.2 | LookChem[6] |
| Hydrogen Bond Donors | 2 | LookChem[6] |
| Hydrogen Bond Acceptors | 3 | LookChem[6] |
Spectroscopic Data
Predicted collision cross-section (CCS) values provide insights into the molecule's shape and size in the gas phase, which is valuable for mass spectrometry-based analyses.
| Adduct | m/z | Predicted CCS (Ų) | Source |
| [M+H]⁺ | 162.05496 | 128.7 | PubChemLite[7] |
| [M+Na]⁺ | 184.03690 | 138.9 | PubChemLite[7] |
| [M-H]⁻ | 160.04040 | 130.0 | PubChemLite[7] |
| [M]⁺ | 161.04713 | 127.2 | PubChemLite[7] |
Chapter 2: Synthesis of Quinoline-4,8-diol
The synthesis of Quinoline-4,8-diol can be approached through several strategies. However, for laboratory-scale preparation, the thermal decarboxylation of its carboxylic acid precursor, xanthurenic acid, is a highly efficient and direct method.
Primary Synthetic Route: Decarboxylation of Xanthurenic Acid
This method is favored due to its simplicity and high yield. The reaction involves heating xanthurenic acid (4,8-dihydroxyquinoline-2-carboxylic acid) in a high-boiling point solvent, such as diphenyl ether, to induce the loss of carbon dioxide.
Causality of Experimental Choices:
-
Solvent (Diphenyl Ether): Chosen for its high boiling point (~259 °C), which is necessary to achieve the thermal energy required for decarboxylation without the need for high-pressure apparatus. Its chemical inertness prevents unwanted side reactions.
-
Temperature (250 °C): This temperature is optimal for promoting the efficient cleavage of the C-C bond between the quinoline ring and the carboxylic acid group, leading to the release of CO₂.
-
Reaction Time (2.5 hours): Ensures the reaction proceeds to completion for a maximal yield.[6]
Caption: Workflow for the synthesis of Quinoline-4,8-diol.
Detailed Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add xanthurenic acid.
-
Solvent Addition: Add a sufficient volume of diphenyl ether to create a stirrable slurry.
-
Thermal Decarboxylation: Heat the mixture to 250 °C with vigorous stirring. The reaction progress can be monitored by the cessation of CO₂ evolution. Maintain this temperature for approximately 2.5 hours.[6]
-
Isolation: After cooling the reaction mixture to room temperature, add an excess of a non-polar solvent like hexane to precipitate the crude product.
-
Filtration: Collect the solid precipitate by vacuum filtration and wash with additional hexane to remove residual diphenyl ether.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure Quinoline-4,8-diol.
Alternative Synthetic Strategies
While the decarboxylation method is direct, the quinoline core itself can be constructed through several classic named reactions. These methods are more complex but offer versatility for creating a range of substituted quinolines. For instance, a modified Skraup synthesis using a suitably substituted o-aminophenol as a starting material could theoretically yield the 8-hydroxyquinoline core.[8][9][10] This involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[8][9]
Chapter 3: Chemical Reactivity and Biological Significance
The reactivity of Quinoline-4,8-diol is governed by its aromatic heterocyclic system and its two hydroxyl groups. The pyridine ring is generally deactivated towards electrophilic substitution compared to the benzene ring, while the hydroxyl groups activate the benzene ring for such reactions.
The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring is a cornerstone of drug discovery, with numerous derivatives approved for clinical use.[2][4][11] Its rigid, planar structure provides an excellent scaffold for orienting functional groups to interact with biological targets. This has led to the development of a wide range of therapeutics.[3][12][13]
-
Antimalarials: Drugs like chloroquine and quinine function by accumulating in the parasite's acidic food vacuole and interfering with the polymerization of toxic heme, leading to parasite death.[14]
-
Antibacterials (Fluoroquinolones): Compounds like ciprofloxacin target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby inhibiting bacterial growth.[15][16]
-
Anticancer Agents: Camptothecin and its analogs stabilize the topoisomerase I-DNA complex, leading to DNA damage and apoptosis in cancer cells.[13]
Caption: Simplified mechanism of action for quinoline-based antibiotics.
Chapter 4: Applications in Research and Drug Development
While Quinoline-4,8-diol itself has limited direct therapeutic applications, its true value lies in its role as a foundational molecule for synthetic chemistry. Researchers utilize it as a starting material to generate libraries of novel derivatives for high-throughput screening. By modifying the hydroxyl groups or substituting other positions on the quinoline ring, chemists can systematically explore the structure-activity relationship (SAR) to develop compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[11]
Chapter 5: Safety and Hazard Information
As a laboratory chemical, Quinoline-4,8-diol must be handled with appropriate precautions. According to the Globally Harmonized System (GHS), it is associated with the following hazards:
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
(Source: PubChem[1])
Handling Recommendations:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
Quinoline-4,8-diol is a chemically significant molecule characterized by its stable heterocyclic core and reactive hydroxyl groups. While its primary value is not as an end-product therapeutic, it serves as an exceptionally important precursor and structural scaffold in medicinal chemistry. A thorough understanding of its properties and synthesis provides researchers with the necessary foundation to design and develop the next generation of quinoline-based drugs to combat a wide range of human diseases.
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